3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone

RAD51 selectivity RecA counter-screen DNA strand exchange assay

HR repair researchers require selective RAD51 inhibitors free from RecA cross-inhibition and single-agent cytotoxicity that confound experimental results. B02 (CAS 1290541-46-6) uniquely resolves these issues: • >9-fold hRAD51 selectivity (IC50 27.4 µM) over RecA (>250 µM)-sole compound from >200,000 HTS screen with this profile. • Zero single-agent tumor inhibition; 2-fold cisplatin potentiation (33%→66% TGI) in MDA-MB-231 xenografts. • Tumor-selective synthetic lethality in MM cells with synergistic doxorubicin apoptosis, sparing normal CD19+ B cells. ≥98% HPLC purity for reproducible preclinical research.

Molecular Formula C22H17N3O
Molecular Weight 339.4 g/mol
Cat. No. B12442794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone
Molecular FormulaC22H17N3O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
InChIInChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2
InChIKeyGEKDQXSPTHHANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B02 (RAD51 Inhibitor): Product Overview


3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone (CAS 1290541-46-6), widely known as RAD51 Inhibitor B02, is a cell-permeable pyridinylvinyl-quinazolinone compound [1]. It was identified through high-throughput screening of >200,000 compounds in a FRET-based DNA strand exchange assay as a specific inhibitor of human RAD51 recombinase (IC50 = 27.4 µM) [2]. The compound belongs to the 4(3H)-quinazolinone chemical class and is commercially available at ≥98% purity (HPLC) from multiple vendors . Its primary application is as a chemical probe for homologous recombination (HR) DNA repair research and as a chemosensitization agent in preclinical oncology models [3].

B02: Non-Substitutable RAD51 Inhibitor


RAD51 inhibitors span multiple chemotypes—chlorinated maleimides (RI-1), indole-based compounds (IBR120), and quinazolinones—each with distinct selectivity profiles, binding mechanisms, and therapeutic windows [1]. Even within the quinazolinone series, SAR studies show that minor structural modifications produce up to 15-fold differences in cell growth inhibition [2]. B02 uniquely combines sub-30 µM biochemical potency against human RAD51 with >9-fold selectivity over the bacterial RecA homolog, a selectivity that covalent inhibitors like RI-1 (IC50 5–30 µM) do not replicate because RI-1 also hits RecA [3]. Substituting B02 with another RAD51 inhibitor without matching its selectivity, binding affinity (Kd = 5.6 µM), and in vivo combination chemotherapy data risks irreproducible results and wasted procurement expenditure .

B02: Head-to-Head and Cross-Study Evidence


Human RAD51 Selectivity vs. Bacterial RecA

B02 was directly compared against its E. coli homolog RecA in the same FRET-based DNA strand exchange assay. B02 inhibited human RAD51 with an IC50 of 27.4 µM but showed no inhibition of RecA at concentrations up to 250 µM [1]. In contrast, compounds A03 and A10 from the same HTS campaign inhibited both RAD51 and RecA, while RI-1 (a chlorinated maleimide from a separate chemotype) also lacks this selectivity [2]. The selectivity ratio (>9.1-fold) is a discriminating feature for experiments requiring eukaryote-specific HR inhibition without confounding bacterial RecA off-target effects in microbiome-containing model systems.

RAD51 selectivity RecA counter-screen DNA strand exchange assay FRET-based HTS

Direct RAD51 Binding Affinity Characterization

B02 directly interacts with human RAD51 protein with a dissociation constant (Kd) of 5.6 µM, as measured by ethidium bromide displacement assay [1]. This biophysical measurement confirms direct target engagement rather than assay interference. Comparable Kd data are not publicly available for RI-1 (which covalently modifies C319) or RI-2 (reported IC50 = 44.17 µM, higher than B02's biochemical IC50 of 27.4 µM) . The Kd-to-IC50 ratio (5.6 µM / 27.4 µM ≈ 0.2) indicates that B02 achieves functional inhibition at concentrations consistent with its binding occupancy, supporting a straightforward dose-response relationship in cellular assays.

RAD51 binding affinity Kd determination ethidium bromide displacement target engagement

TNBC Xenograft Tumor Growth Inhibition

In an MDA-MB-231 triple-negative breast cancer mouse xenograft model, B02 alone (50 mg/kg, i.p., days 11, 13, 15, 17) produced no tumor growth inhibition. Cisplatin alone (4 mg/kg) produced 33% inhibition. The combination of B02 (50 mg/kg) plus cisplatin (4 mg/kg) achieved 66% tumor growth inhibition—a 2-fold enhancement over cisplatin monotherapy [1]. B02 was tolerated at doses up to 50 mg/kg without obvious body weight loss . In contrast, RI-1 shows single-agent toxicity (LD50 16.62 ± 1.1 µM in vitro; LD50 20–40 µM across HeLa, MCF-7, U2OS cell lines), which complicates its use as a pure chemosensitizer [2].

MDA-MB-231 xenograft cisplatin combination in vivo efficacy triple-negative breast cancer

Selective Synthetic Lethality in Multiple Myeloma

In multiple myeloma (MM) cell lines, the combination of low-toxicity doses of doxorubicin (DOX) and B02 resulted in significant synthetic lethality with increased apoptosis and reduced viability, exceeding the product of their individual effects [1]. Critically, this combination did not produce significant synergy against normal human CD19+ B cells from peripheral blood, indicating a tumor-selective therapeutic window [2]. B02 pre-treatment severely blunted DOX-induced RAD51 foci formation while γH2AX foci (a marker of unrepaired DNA damage) rose significantly relative to basal levels, confirming HR-specific mechanism [3]. In MM cells carrying a chromosomally integrated HR reporter, DOX increased HR events while B02 blocked the HR response [3]. No comparable tumor-versus-normal selectivity data exist for RI-1, which shows single-agent cytotoxicity (LD50 20–40 µM) across both cancer and normal cell lines [4].

multiple myeloma doxorubicin sensitization synthetic lethality CD19+ B cells RAD51 foci

Plasmodium falciparum RAD51 Inhibition

B02 inhibits Plasmodium falciparum Rad51 (PfRad51) with IC50 values of 8 µM (drug-sensitive 3D7 strain) and 3 µM (multidrug-resistant Dd2 strain) in parasite culture, showing greater potency against the parasite than against mammalian cells [1]. The antimalarial activity of B02 synergizes with first-line drugs: artemisinin (ART) IC50 was lowered 15-fold and chloroquine (CQ) IC50 was lowered 8-fold when combined with B02 [2]. Mechanistically, B02 blocks PfRad51 ATPase and strand-exchange activities and abrogates PfRad51 foci formation at chromosomal damage sites [3]. This cross-species RAD51 inhibition is not reported for RI-1 or RI-2, which were developed exclusively against human RAD51 .

Plasmodium falciparum PfRad51 artemisinin synergy antimalarial drug target DNA repair

In Vivo Formulation and Solubility Characterization

B02 has well-characterized solubility: 67 mg/mL (197.4 mM) in DMSO and 20 mg/mL (58.9 mM) in ethanol at 25°C . A validated in vivo formulation exists: 10 mg/mL (29.46 mM) in 20% DMSO + 20% Cremophor EL + 60% saline, producing a clear solution with sonication . This formulation was used in the MDA-MB-231 xenograft study achieving 66% tumor growth inhibition [1]. In contrast, RI-1 solubility is less systematically documented; RI-2 (RAD51-IN-17 analog) shows DMSO solubility of 75 mg/mL but ethanol insolubility, limiting vehicle options . B02's dual-solvent solubility (DMSO + ethanol) provides formulation flexibility for both in vitro and in vivo studies.

solubility DMSO ethanol in vivo formulation Cremophor EL dosing vehicle

B02: Evidence-Backed Application Scenarios


Triple-Negative Breast Cancer Chemosensitization

B02 is the only RAD51 inhibitor with published in vivo xenograft data showing zero single-agent tumor growth inhibition combined with 2-fold cisplatin potentiation (33% → 66% tumor inhibition) in the MDA-MB-231 model [1]. This contrasts with RI-1, which exhibits single-agent cytotoxicity (LD50 16.62 µM in vitro) that would confound interpretation of combination chemotherapy studies. Researchers testing the hypothesis that HR inhibition sensitizes TNBC to DNA-damaging agents should select B02 over RI-1 or RI-2 to avoid the experimental confound of direct cell killing masking true chemosensitization [2].

Tumor-Selective RAD51 Inhibition in Multiple Myeloma

B02 is uniquely validated for selective synthetic lethality in MM cells while sparing normal CD19+ B cells [1]. The combination of B02 with doxorubicin produced synergistic apoptosis in MM that exceeded additive effects, while identical treatment of normal B cells showed no significant synergy. No other RAD51 inhibitor (RI-1, RI-2, IBR120) has published comparable tumor-versus-normal selectivity data. This makes B02 the preferred choice for MM researchers studying the therapeutic window of HR-targeted combination therapy [2].

Malaria Parasite RAD51 Inhibition Cross-Species Tool

B02 is the only RAD51 inhibitor with published dual human and Plasmodium falciparum Rad51 inhibitory activity (Pf3D7 IC50 = 8 µM; PfDd2 IC50 = 3 µM) [1]. It synergizes with artemisinin (15-fold IC50 reduction) and chloroquine (8-fold), providing a chemical tool for studying HR-mediated drug resistance in malaria. Parasitology labs can use a single compound for both mammalian and Plasmodium RAD51 experiments, reducing procurement complexity versus acquiring separate species-specific inhibitors [2].

RecA-Sparing Eukaryote-Specific RAD51 Inhibition

For experimental systems where bacterial RecA inhibition would produce confounding results—such as studies using E. coli-based protein expression, microbiome-containing animal models, or RecA-based counter-screens—B02's >9-fold selectivity window (hRAD51 IC50 = 27.4 µM vs. RecA IC50 > 250 µM) is the critical discriminating feature [1]. RI-1 inhibits both RAD51 and RecA, while compounds A03 and A10 from the same HTS campaign were dual inhibitors. B02 is the only compound from the original >200,000-compound screen that demonstrated this selectivity profile [2].

Quote Request

Request a Quote for 3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.